N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}furan-2-carboxamide is a synthetic organic compound that features a pyrazole ring, a pyridine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}furan-2-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling of Pyrazole and Pyridine Rings: The pyrazole and pyridine rings can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling of the Furan Ring with the Pyrazole-Pyridine Moiety: The final step involves the coupling of the furan ring with the pyrazole-pyridine moiety using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the pyrazole ring, converting it to a pyrazoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include amines (R-NH₂) and thiols (R-SH), often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Amino- or thio-substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammatory and infectious diseases.
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridine rings can participate in hydrogen bonding and π-π stacking interactions with the target molecules, while the furan ring can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-2-carboxamide: Similar structure but with a benzene ring instead of a furan ring.
N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
The uniqueness of N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}furan-2-carboxamide lies in the presence of the furan ring, which can impart distinct electronic and steric properties compared to other similar compounds. This can result in different biological activities and binding affinities, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-19-10-12(9-18-19)13-7-11(4-5-16-13)8-17-15(20)14-3-2-6-21-14/h2-7,9-10H,8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVQFENOODSPTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.